6-Prop-2-ynyl-6-azaspiro[3.4]octane
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Overview
Description
6-Prop-2-ynyl-6-azaspiro[3.4]octane is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and a propynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Prop-2-ynyl-6-azaspiro[3.4]octane can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Prop-2-ynyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-Prop-2-ynyl-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Potential therapeutic applications are being explored due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Prop-2-ynyl-6-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: A structurally similar compound with a different functional group.
6-Prop-2-ynyl-6-azaspiro[3.5]nonane: Another spirocyclic compound with a larger ring structure.
Uniqueness
6-Prop-2-ynyl-6-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of a propynyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-prop-2-ynyl-6-azaspiro[3.4]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-7-11-8-6-10(9-11)4-3-5-10/h1H,3-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFFOLSODUJDIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC2(C1)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1856473-49-8 |
Source
|
Record name | 6-(prop-2-yn-1-yl)-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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